molecular formula C15H8BrFN4S B294489 6-(3-Bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294489
M. Wt: 375.2 g/mol
InChI Key: CMVOXJSYZAZLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a triazole ring, a thiadiazole ring, and two aromatic rings.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as topoisomerase II, which is involved in DNA replication and cell division. In addition, this compound has been shown to modulate the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitters. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its high cost, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 6-(3-Bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its mechanism of action in more detail, with the goal of identifying new targets for drug development. Finally, future research could focus on improving the solubility and bioavailability of this compound, which would facilitate its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 6-(3-Bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 3-bromobenzaldehyde, 4-fluoroaniline, and thiosemicarbazide in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification.

Scientific Research Applications

6-(3-Bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.

Properties

Molecular Formula

C15H8BrFN4S

Molecular Weight

375.2 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8BrFN4S/c16-11-3-1-2-10(8-11)14-20-21-13(18-19-15(21)22-14)9-4-6-12(17)7-5-9/h1-8H

InChI Key

CMVOXJSYZAZLDF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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